molecular formula C18H18BrNO4 B3752789 Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate

Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate

Cat. No.: B3752789
M. Wt: 392.2 g/mol
InChI Key: MVBLZLNEYYTVFH-UHFFFAOYSA-N
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Description

The compound “propyl 3-{[(3-bromophenoxy)acetyl]amino}benzoate” is an organic compound containing several functional groups. These include a propyl group, a bromophenoxy group, an acetyl group, an amino group, and a benzoate group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of the bromine atom, in particular, would add to the molecular weight of the compound .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group could participate in acid-base reactions, the bromophenoxy group could undergo nucleophilic substitution reactions, and the benzoate group could undergo ester hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly quite reactive. The compound might also exhibit significant polarity due to the presence of several polar functional groups .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it exhibits interesting biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has unique physical or chemical properties, it could find uses in material science or other fields .

Properties

IUPAC Name

propyl 3-[[2-(3-bromophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-9-23-18(22)13-5-3-7-15(10-13)20-17(21)12-24-16-8-4-6-14(19)11-16/h3-8,10-11H,2,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBLZLNEYYTVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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